molecular formula C8H9N3O B3060448 2-(4-Morpholinylmethylene)malononitrile CAS No. 38238-94-7

2-(4-Morpholinylmethylene)malononitrile

Cat. No.: B3060448
CAS No.: 38238-94-7
M. Wt: 163.18 g/mol
InChI Key: SFJZXGXGTRXJJO-UHFFFAOYSA-N
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Description

2-(4-Morpholinylmethylene)malononitrile is an organic compound with the molecular formula C8H9N3O It is a derivative of malononitrile, featuring a morpholine ring attached to the methylene group

Mechanism of Action

Target of Action

The primary target of 2-(4-Morpholinylmethylene)malononitrile is cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of cholinesterase can lead to an increase in acetylcholine, affecting nerve signal transmission .

Mode of Action

This compound interacts with its target through a process known as Knoevenagel condensation . In this reaction, malononitrile activates the aldehyde, leading to a reaction with another compound, and gets liberated during the course of the reaction . This interaction results in the inhibition of cholinesterase .

Biochemical Pathways

By inhibiting cholinesterase, it could potentially increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to its inhibition of cholinesterase. This could lead to an increase in acetylcholine levels, potentially affecting nerve signal transmission . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . Additionally, the compound’s action can be influenced by the specific biological environment in which it is administered, including the patient’s physiological state and the presence of other medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Morpholinylmethylene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of malononitrile with an aldehyde or ketone in the presence of a base. For this specific compound, the reaction typically involves the use of 4-morpholinecarboxaldehyde and malononitrile . The reaction is usually carried out in a solvent such as ethanol or water, and a base like piperidine or pyridine is used to catalyze the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinylmethylene)malononitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted malononitrile derivatives, amines, and other functionalized organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholinylmethylene)malononitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other malononitrile derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

2-(morpholin-4-ylmethylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-8(6-10)7-11-1-3-12-4-2-11/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJZXGXGTRXJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288498
Record name 2-(4-Morpholinylmethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38238-94-7
Record name NSC56177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Morpholinylmethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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